
2-Azaadamantane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azaadamantane-1-carboxylic acid is a nitrogen-containing analog of adamantane, where one of the carbon atoms in the adamantane structure is replaced by a nitrogen atom. This substitution leads to unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaadamantane-1-carboxylic acid typically involves the preparation of azaadamantane derivatives through various synthetic routes. One common method includes the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by the synthesis and reduction of the corresponding triazides . Another approach involves the amidation under Schotten–Baumann conditions and reduction with BH3·THF .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azaadamantane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom, which can participate in different chemical transformations .
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of reducing agents like BH3·THF.
Substitution: Substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Azaadamantane-1-carboxylic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Azaadamantane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The nitrogen atom in the structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity . These interactions can modulate enzyme activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound, which lacks the nitrogen atom, has different chemical and physical properties.
1-Azaadamantane: Another nitrogen-containing analog with the nitrogen atom in a different position, leading to distinct reactivity and applications.
2-Azaadamantan-6-one:
Uniqueness: 2-Azaadamantane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid functional group. This combination imparts distinct solubility, reactivity, and biological activity compared to other azaadamantane derivatives .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10/h6-8,11H,1-5H2,(H,12,13) |
InChI-Schlüssel |
ZRJDLEPAXRWMBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



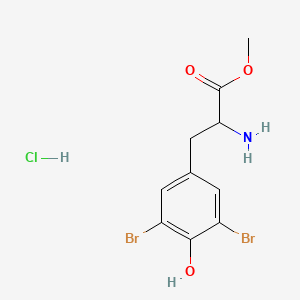
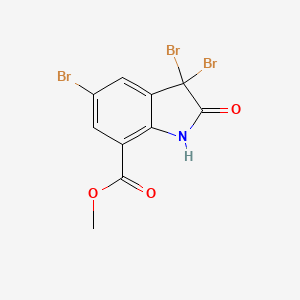
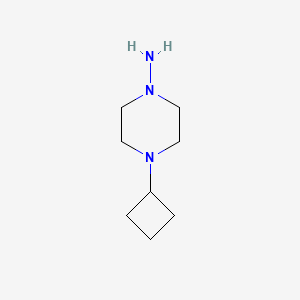
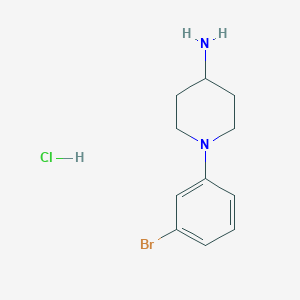
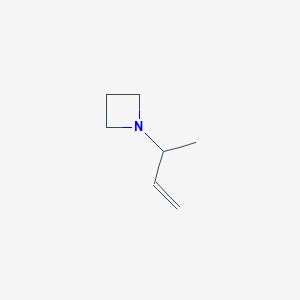



![(1R,5S,9s)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B12278038.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)

![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)
![3-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12278060.png)
